N-(2-Adamantylmethyl)prop-2-enamide
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Overview
Description
N-(2-Adamantylmethyl)prop-2-enamide is a synthetic organic compound with the molecular formula C14H21NO It is characterized by the presence of an adamantyl group, which is a bulky, rigid, and highly symmetrical structure derived from adamantane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Adamantylmethyl)prop-2-enamide typically involves the reaction of adamantylmethylamine with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Reactants: Adamantylmethylamine and acryloyl chloride.
Solvent: Anhydrous dichloromethane.
Base: Triethylamine.
Reaction Conditions: The reaction is typically conducted at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-Adamantylmethyl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halides or alkoxides.
Scientific Research Applications
N-(2-Adamantylmethyl)prop-2-enamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Adamantylmethyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
N-(2-Adamantylmethyl)prop-2-enamide can be compared with other similar compounds, such as:
N-(2-Adamantyl)acrylamide: Similar structure but lacks the methyl group on the adamantyl moiety.
N-(2-Adamantylmethyl)acrylamide: Similar structure but with a different substitution pattern on the amide group.
N-(2-Adamantylmethyl)prop-2-enamine: Similar structure but with an amine group instead of an amide.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2-adamantylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-14(16)15-8-13-11-4-9-3-10(6-11)7-12(13)5-9/h2,9-13H,1,3-8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERPXEBELFKBBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1C2CC3CC(C2)CC1C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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